REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].[CH2:9]([C:11]1[CH:16]=[CH:15][C:14](C)=[CH:13][CH:12]=1)[CH3:10]>B([O-])([O-])[O-].[Al+3].[Cu+2]>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].[CH2:10]=[CH:9][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
copper aluminum borate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
B([O-])([O-])[O-].[Al+3].[Cu+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were carried out at a 0.9 liquid hour space velocity, 620° C. temperature, steam
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].[CH2:9]([C:11]1[CH:16]=[CH:15][C:14](C)=[CH:13][CH:12]=1)[CH3:10]>B([O-])([O-])[O-].[Al+3].[Cu+2]>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].[CH2:10]=[CH:9][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
copper aluminum borate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
B([O-])([O-])[O-].[Al+3].[Cu+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were carried out at a 0.9 liquid hour space velocity, 620° C. temperature, steam
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].[CH2:9]([C:11]1[CH:16]=[CH:15][C:14](C)=[CH:13][CH:12]=1)[CH3:10]>B([O-])([O-])[O-].[Al+3].[Cu+2]>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].[CH2:10]=[CH:9][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
copper aluminum borate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
B([O-])([O-])[O-].[Al+3].[Cu+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were carried out at a 0.9 liquid hour space velocity, 620° C. temperature, steam
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |